

Preliminary Research on the Biological Activity of ZDLD20: A Technical Guide

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Compound of Interest

Compound Name: ZDLD20

Cat. No.: B15589342

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Disclaimer: Publicly available information on **ZDLD20** is limited. This guide summarizes the existing data and provides representative experimental protocols and data for a compound of its class to offer a comprehensive technical overview for research and drug development professionals.

Introduction

ZDLD20 is identified as a β -carboline, a class of compounds known for their diverse biological activities, including anticancer properties. It is a selective, orally active inhibitor of Cyclin-Dependent Kinase 4 (CDK4) complexed with Cyclin D3. The primary known biological effect of **ZDLD20** is its potent anticancer activity, specifically demonstrated against the HCT116 human colon cancer cell line. Its mechanism of action is presumed to be through the inhibition of the CDK4/Cyclin D3 complex, leading to cell cycle arrest at the G1 phase, induction of apoptosis, and inhibition of cancer cell proliferation, migration, and invasion.

Quantitative Biological Activity Data

The following tables summarize the known quantitative data for **ZDLD20** and provide representative data for other key biological assays, illustrating the expected activity profile for a selective CDK4 inhibitor against a sensitive cancer cell line such as HCT116.

Table 1: Kinase Inhibition Assay

| Compound | Target | IC50 (μM) | Assay Type |
|-------------------------------|------------|-----------|----------------------------------|
| ZDLD20 | CDK4/CycD3 | 6.51 | Biochemical Kinase Assay |
| Representative CDK4 Inhibitor | CDK4/CycD1 | 0.05 | Luminescent Kinase Assay |
| Representative CDK4 Inhibitor | CDK6/CycD3 | 0.2 | Radiometric Filter Binding Assay |
| Representative CDK4 Inhibitor | CDK2/CycE | >10 | Biochemical Kinase Assay |

Note: The IC50 value for **ZDLD20** is from publicly available vendor data. Other values are representative for a selective CDK4 inhibitor to illustrate typical potency and selectivity.

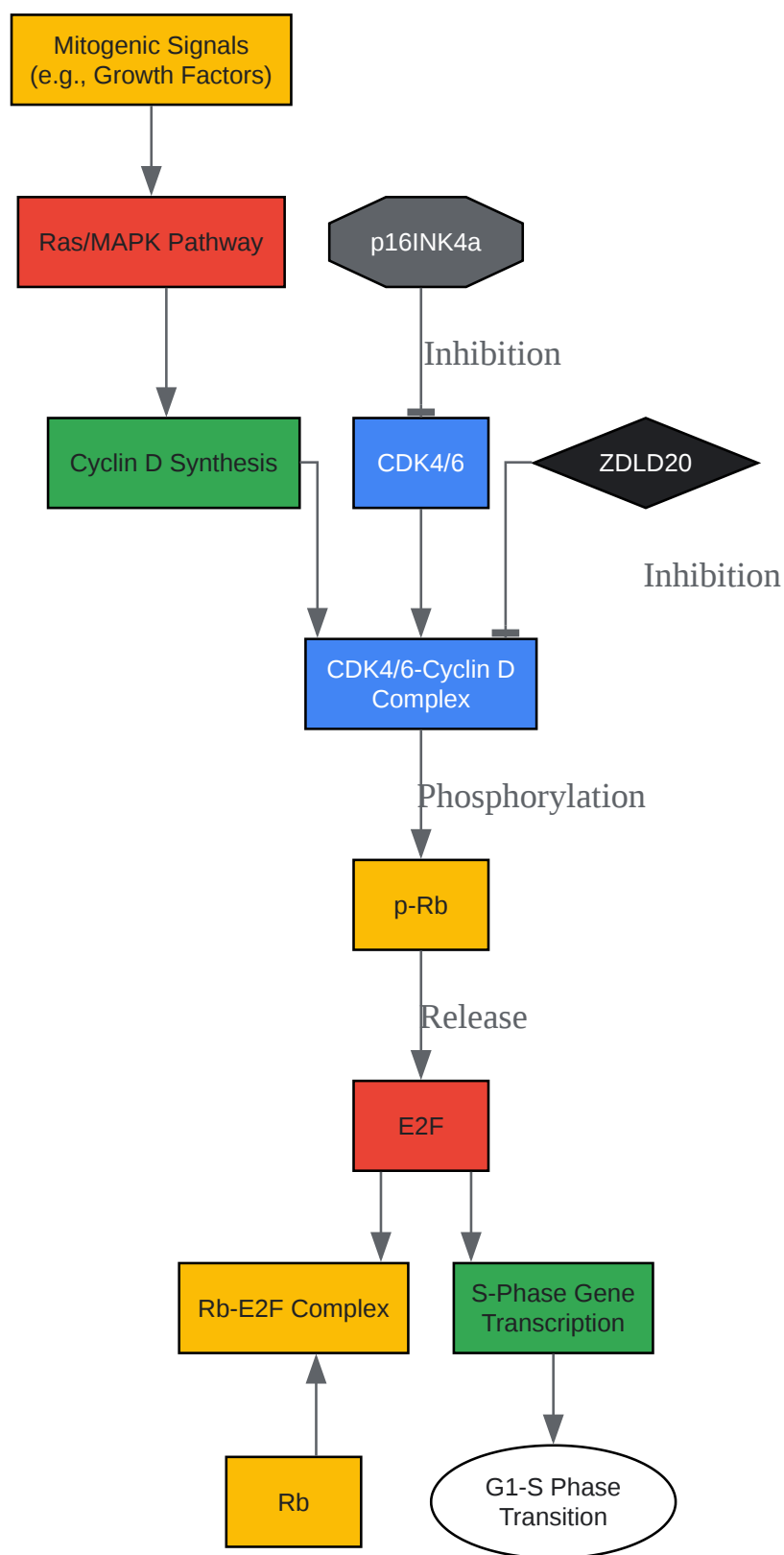
Table 2: In Vitro Anti-Proliferative and Functional Assays in HCT116 Cells

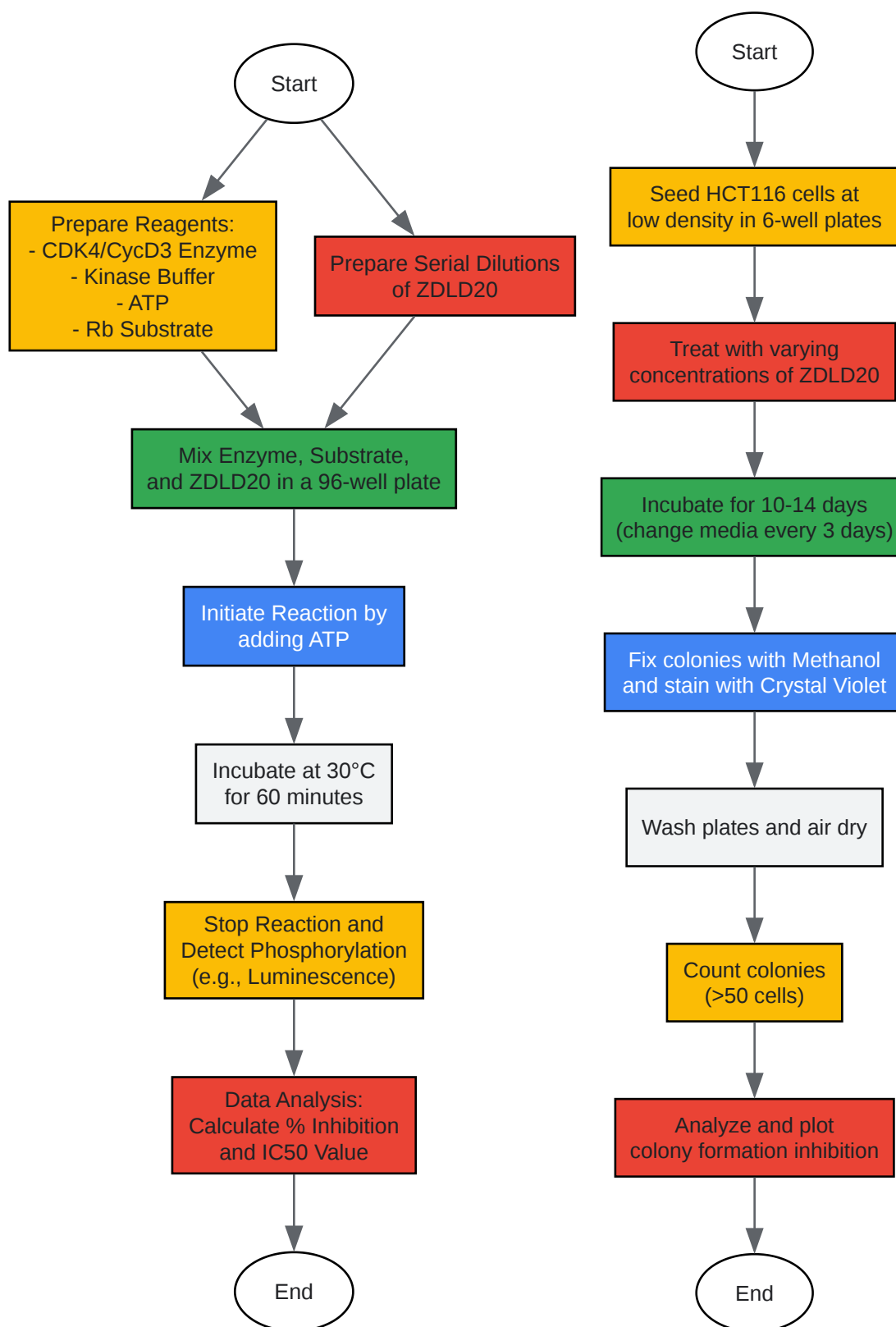
| Assay | Endpoint | Representative Result (at 10 μM) |
|-----------------------------------|---------------------------------|----------------------------------|
| Colony Formation | Inhibition of colony growth | 75% reduction |
| Cell Migration (Wound Healing) | Inhibition of wound closure | 60% inhibition after 24h |
| Cell Invasion (Transwell Assay) | Reduction in invading cells | 80% reduction |
| Apoptosis (Annexin V/PI Staining) | Percentage of apoptotic cells | 45% increase in apoptotic cells |
| Cell Cycle Analysis | Percentage of cells in G1 phase | 65% of cells arrested in G1 |

Note: These are representative data points to illustrate the expected biological effects of a potent CDK4 inhibitor on the HCT116 cell line.

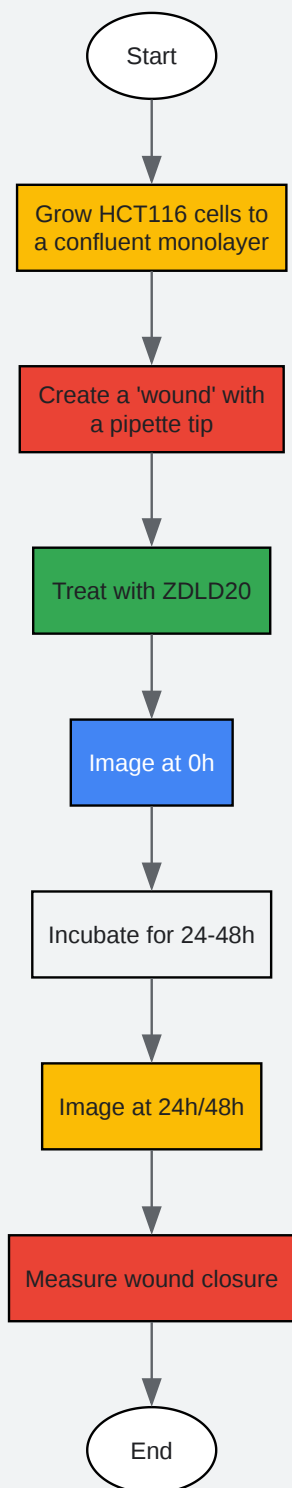
Signaling Pathway

The primary signaling pathway targeted by **ZDLD20** is the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway, a critical regulator of the G1-S phase transition in the cell cycle.

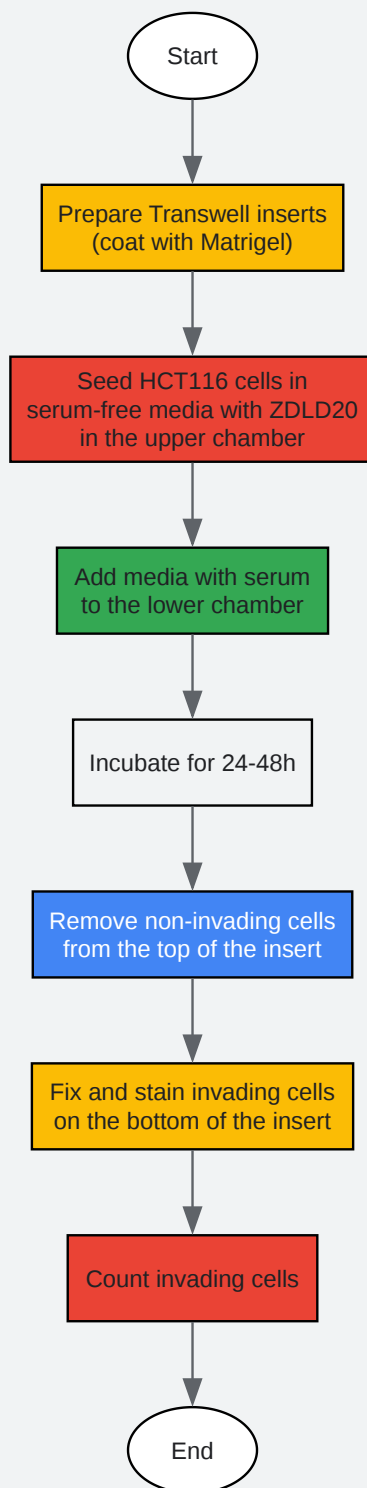


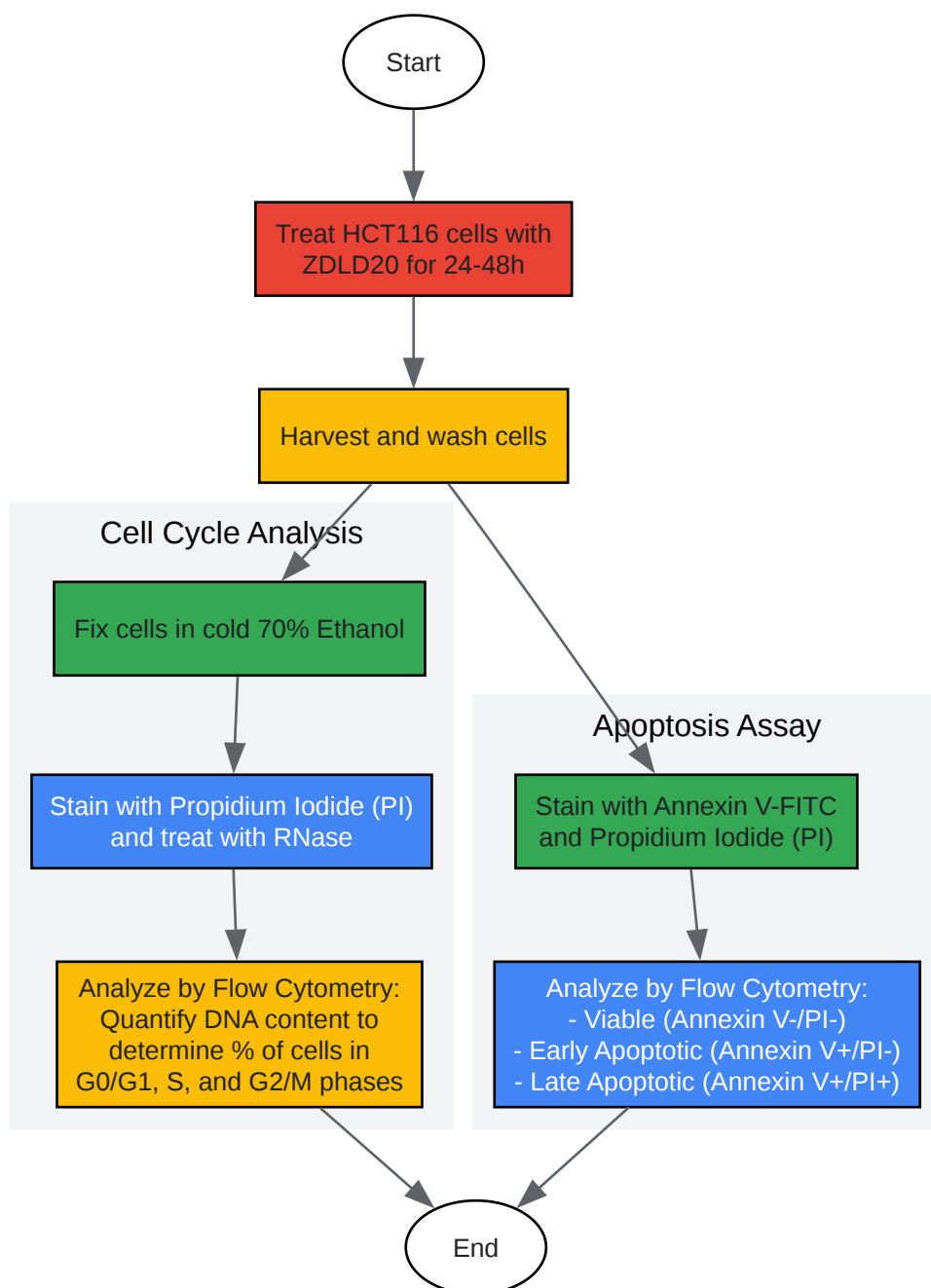


Migration (Wound Healing) Assay



Invasion (Transwell) Assay





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